molecular formula C9H9NO3 B3375789 3-Carbamoyl-2-methylbenzoic acid CAS No. 1149383-30-1

3-Carbamoyl-2-methylbenzoic acid

Cat. No.: B3375789
CAS No.: 1149383-30-1
M. Wt: 179.17 g/mol
InChI Key: JDVUCGQRDDFTJL-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-methylbenzoic acid: is an organic compound with the molecular formula C9H9NO3. It is also known by its IUPAC name, 3-(aminocarbonyl)-2-methylbenzoic acid. This compound is characterized by the presence of a carbamoyl group (–CONH2) attached to the third position of a methylbenzoic acid structure. It is a white powder that is soluble in organic solvents and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-2-methylbenzoic acid typically involves the nitration of benzoic acid followed by reduction and subsequent functional group transformations. One common method includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbamoyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Carbamoyl-2-methylbenzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: Its derivatives are explored for their therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It is also employed in the manufacture of specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carbamoyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Uniqueness: 3-Carbamoyl-2-methylbenzoic acid is unique due to its carbamoyl group, which imparts specific chemical properties and reactivity. This makes it valuable in synthetic chemistry and various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

3-carbamoyl-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-6(8(10)11)3-2-4-7(5)9(12)13/h2-4H,1H3,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVUCGQRDDFTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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